2-chloro-N-(2,5-difluorophenyl)-4-fluorobenzenesulfonamide
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Overview
Description
2-Chloro-N-(2,5-difluorophenyl)-4-fluoro-1-benzenesulfonamide is a chemical compound with a complex structure that includes chloro, difluorophenyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-difluorophenyl)-4-fluoro-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-aminosulfanilamide to produce 2-chloro-N-(4-sulfamoylphenyl)acetamide . This intermediate is then subjected to further reactions to introduce the difluorophenyl and fluoro groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,5-difluorophenyl)-4-fluoro-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction can produce different oxidation states of the compound.
Scientific Research Applications
2-Chloro-N-(2,5-difluorophenyl)-4-fluoro-1-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-difluorophenyl)-4-fluoro-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-(2,5-difluorophenyl)-4-fluoro-1-benzenesulfonamide is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H7ClF3NO2S |
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Molecular Weight |
321.70 g/mol |
IUPAC Name |
2-chloro-N-(2,5-difluorophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-9-5-7(14)2-4-12(9)20(18,19)17-11-6-8(15)1-3-10(11)16/h1-6,17H |
InChI Key |
ICDIQLSBHFGYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)F |
Origin of Product |
United States |
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